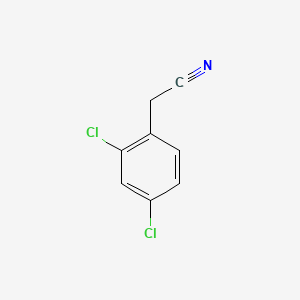

2,4-Dichlorophenylacetonitrile

説明

Historical Context of Phenylacetonitrile (B145931) Derivatives in Chemical Research

Phenylacetonitrile, also known as benzyl (B1604629) cyanide, and its derivatives are foundational scaffolds in organic synthesis. nordmann.global Historically, their importance stems from their utility as versatile intermediates in the production of a wide range of more complex molecules, including pharmaceuticals, dyes, and agrochemicals. nordmann.globalontosight.ai The reactivity of the methylene (B1212753) bridge and the nitrile group allows for a variety of chemical transformations. ntnu.no

Early research, with publications dating back to at least the mid-20th century, focused on the fundamental reactions of phenylacetonitrile, such as alkylation and condensation. orgsyn.orgacs.org For instance, the condensation of phenylacetonitrile with esters to form α-phenylacetoacetonitrile has been a subject of study in organic syntheses. orgsyn.org Over the decades, research has evolved to include the development of sophisticated catalytic systems—involving metals like palladium, iron, and copper—to achieve more efficient and selective syntheses of functionalized phenylacetonitrile derivatives. ontosight.ai Biocatalytic methods, employing enzymes such as arylacetonitrilases, have also emerged as a greener alternative for the synthesis of these compounds. ontosight.ai The core structure of phenylacetonitrile is a key component in numerous pharmaceuticals, where it often serves as a starting material for benzylamine (B48309) derivatives. nordmann.global

Significance of 2,4-Dichlorophenylacetonitrile in Contemporary Chemical and Biological Investigations

This compound is a halogenated derivative of phenylacetonitrile that has garnered attention for its role as a versatile building block in organic synthesis and as a subject of scientific investigation. ontosight.ai Its chemical structure, featuring a phenyl ring substituted with two chlorine atoms at the 2 and 4 positions and an acetonitrile (B52724) group, imparts distinct properties that are of interest in both chemical and biological studies. ontosight.ai

A primary application of this compound is its use as a chemical intermediate. For example, it has been utilized in the synthesis of 2,4-dichloromandelic acid. sigmaaldrich.comchemicalbook.com The presence of the electron-withdrawing chlorine atoms and the reactive nitrile group makes it a valuable precursor for creating more complex molecules with potential applications in pharmaceuticals and agrochemicals. ontosight.ai

In contemporary research, the compound is studied to understand how its specific structure influences chemical reactivity and biological interactions. The 2,4-dichloro substitution pattern is noted to create strong electron-withdrawing effects, which enhances the electrophilicity at the nitrile group. This electronic feature is a key point of investigation in understanding its reaction mechanisms. Furthermore, derivatives of this compound have been synthesized and studied for their potential biological activities, such as the modulation of cell signaling pathways and enzyme inhibition. For instance, research has explored compounds where the acetonitrile linker connects the 2,4-dichlorophenyl group to other moieties, like a cinnoline (B1195905) ring, to investigate potential therapeutic applications. ontosight.ai

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 6306-60-1 | sigmaaldrich.comscbt.com |

| Molecular Formula | C₈H₅Cl₂N | scbt.com |

| Molecular Weight | 186.04 g/mol | sigmaaldrich.comscbt.com |

| Appearance | White to light yellow crystal powder | |

| Melting Point | 58-61 °C | sigmaaldrich.comchembk.com |

| Flash Point | 176 °C | sigmaaldrich.comchembk.com |

| Synonym(s) | 2,4-Dichlorobenzyl cyanide | sigmaaldrich.com |

Overview of Research Trajectories for Halogenated Acetonitriles

The study of halogenated acetonitriles as a class of compounds has seen significant growth, largely driven by environmental and toxicological research. heraldopenaccess.uswho.int A major focus of this research is their role as nitrogenous disinfection byproducts (DBPs) that can form in drinking water during chlorination or chloramination processes. waterrf.orgresearchgate.net Unlike more commonly regulated DBPs such as trihalomethanes and haloacetic acids, haloacetonitriles (HANs) have been shown in some studies to exhibit higher levels of cytotoxicity and genotoxicity, prompting deeper investigation into their formation and control. waterrf.org

Research trajectories in this area are multifaceted. One significant path involves identifying the precursors and formation pathways of HANs. Studies have shown that naturally occurring organic matter, such as amino acids (e.g., aspartic acid, tyrosine), algae, and humic substances, can act as precursors during the disinfection process. waterrf.orgiarc.fr The concentration and species of HANs formed, including dichloroacetonitrile, dibromoacetonitrile, and bromochloroacetonitrile, are influenced by factors like water source quality, pH, temperature, and the presence of bromide ions. who.int

Another critical research direction is the development of analytical methods for detecting and quantifying these compounds in environmental samples, which can be challenging due to their instability in water. nih.gov Furthermore, a substantial body of research is dedicated to understanding the biological mechanisms of these compounds. Studies have investigated their metabolism, which may involve oxidative dehalogenation and conjugation with glutathione. who.int The covalent adduction with protein thiols has been postulated as a potential molecular initiating event for their observed toxicity in mammalian cells. acs.org This line of inquiry aims to understand the structure-activity relationship and the distinct toxicological profiles of different HANs. acs.org

Structure

3D Structure

特性

IUPAC Name |

2-(2,4-dichlorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJARIBGMDPJLCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041185 | |

| Record name | (2,4-Dichlorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6306-60-1 | |

| Record name | 2,4-Dichlorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6306-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorophenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorobenzyl cyanide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,4-Dichlorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,4-dichlorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLOROPHENYLACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9J4C5M11E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathway Elucidation for 2,4 Dichlorophenylacetonitrile

Established Synthetic Routes to 2,4-Dichlorophenylacetonitrile

The synthesis of this compound, a significant intermediate in the preparation of various chemical compounds, can be achieved through several established methodologies. These routes primarily involve nucleophilic substitution, electrophilic aromatic substitution, and catalyzed reactions, each with distinct advantages and mechanistic pathways.

Reaction of 2,4-Dichlorobenzyl Bromide with Cyanide Ions

A primary and conventional method for the synthesis of this compound is the nucleophilic substitution reaction between 2,4-dichlorobenzyl bromide (or the more commonly used 2,4-dichlorobenzyl chloride) and a cyanide salt, such as sodium or potassium cyanide. researchgate.netchemicalbook.comchemguide.co.uk This reaction is typically conducted by heating the reactants under reflux in a suitable solvent, often an ethanol-water mixture. chemguide.co.uk

The underlying mechanism is a bimolecular nucleophilic substitution (SN2) reaction. chemguide.co.ukdocbrown.info The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of the 2,4-dichlorobenzyl bromide. chemguide.co.ukyoutube.com This attack occurs from the side opposite to the bromine atom, leading to a transition state where both the cyanide ion and the bromine atom are partially bonded to the benzylic carbon. chemguide.co.uk Subsequently, the carbon-bromine bond cleaves, and the bromide ion is expelled as a leaving group, resulting in the formation of this compound. chemguide.co.ukyoutube.com The presence of an aqueous ethanolic solution facilitates the dissolution of the cyanide salt while also being a suitable medium for the organic substrate. chemguide.co.uk

| Reactants | Reagents | Solvent | Reaction Type | Product |

| 2,4-Dichlorobenzyl Bromide | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | Ethanol/Water | Nucleophilic Substitution (SN2) | This compound |

Chlorination Pathways for Phenylacetonitriles

The synthesis of this compound via the direct chlorination of phenylacetonitrile (B145931) involves an electrophilic aromatic substitution mechanism. However, this pathway is complicated by the electronic properties of the cyanomethyl group (-CH₂CN). The cyanomethyl group is generally considered to be an electron-withdrawing and deactivating group, directing incoming electrophiles to the meta-position of the benzene (B151609) ring. quora.comwikipedia.org

The process of electrophilic chlorination typically requires a chlorine source (Cl₂) and a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). The catalyst polarizes the Cl-Cl bond, generating a more potent electrophile (Cl⁺) that can be attacked by the π-electron system of the aromatic ring. chemistrytalk.org In the case of phenylacetonitrile, the deactivating nature of the cyanomethyl group makes the aromatic ring less nucleophilic and thus less reactive towards electrophiles compared to benzene. quora.comwikipedia.org The reaction would proceed at a slower rate, and the substitution would be directed primarily to the meta-position, yielding 3-chlorophenylacetonitrile. The formation of the desired 2,4-dichloro isomer through this direct route would be a minor product, likely formed through further chlorination of mono-chlorinated intermediates, and would be part of a complex mixture of isomers, making this a less favorable synthetic strategy for obtaining pure this compound.

| Starting Material | Reagents | Reaction Type | Expected Major Product | Desired Product (Minor) |

| Phenylacetonitrile | Cl₂, Lewis Acid (e.g., FeCl₃) | Electrophilic Aromatic Substitution | 3-Chlorophenylacetonitrile | This compound |

Phase-Transfer Catalysis in this compound Synthesis

Phase-transfer catalysis (PTC) offers a significant improvement for the synthesis of this compound from 2,4-dichlorobenzyl halides and cyanide salts. phasetransfer.comcrdeepjournal.org This technique is particularly advantageous for reactions where the reactants are soluble in immiscible phases, such as an aqueous solution of sodium cyanide and an organic solution of 2,4-dichlorobenzyl chloride. crdeepjournal.orgijirset.com

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide or benzyltriethylammonium chloride, facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase. crdeepjournal.orgijirset.com The lipophilic cation of the catalyst pairs with the cyanide anion, forming an ion pair that is soluble in the organic solvent. littleflowercollege.edu.in Once in the organic phase, the "naked" and highly reactive cyanide anion can readily participate in the nucleophilic substitution reaction with the 2,4-dichlorobenzyl halide. littleflowercollege.edu.in This method often leads to faster reaction rates, higher yields, and milder reaction conditions compared to the conventional method, while also minimizing side reactions. phasetransfer.comijirset.com

| Substrate | Nucleophile Source | Catalyst Type | Principle |

| 2,4-Dichlorobenzyl Halide (in organic phase) | Sodium Cyanide (in aqueous phase) | Quaternary Ammonium Salt | Transfer of cyanide ion from aqueous to organic phase |

Advanced and Innovative Synthetic Approaches

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the preparation of this compound and its derivatives, focusing on the use of transition metal catalysis and enantioselective strategies.

Palladium-Catalyzed Cyanation Techniques

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of aryl nitriles, including this compound. nih.govrsc.org This approach typically involves the reaction of an aryl halide or triflate with a cyanide source in the presence of a palladium catalyst. nih.gov For the synthesis of this compound, a suitable starting material would be 1-bromo-2,4-dichlorobenzene (B72097) or 1-chloro-2,4-dibromobenzene.

A variety of non-toxic and easy-to-handle cyanide sources can be employed, such as potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂). nih.govorganic-chemistry.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the cyanide source and reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. nih.gov These methods are valued for their broad substrate scope, high functional group tolerance, and often milder reaction conditions compared to traditional methods. nih.govnih.gov Ligand-free palladium-catalyzed systems have also been developed, further simplifying the reaction setup. organic-chemistry.org

| Aryl Halide Substrate | Cyanide Source | Catalyst | Key Advantages |

| 1-Bromo-2,4-dichlorobenzene | K₄[Fe(CN)₆], Zn(CN)₂ | Pd(OAc)₂, Pd₂(dba)₃ with phosphine (B1218219) ligands | High functional group tolerance, milder conditions, use of non-toxic cyanide sources |

Enantioselective Synthesis of α-Diaryl and α-Triaryl Acetonitriles utilizing this compound Derivatives

The development of enantioselective methods for the synthesis of chiral α-diaryl and α-triaryl acetonitriles is a significant area of research, as these motifs are present in many biologically active molecules. nih.gov While direct enantioselective reactions using this compound are not extensively documented, the principles of asymmetric synthesis using chiral auxiliaries can be applied to its derivatives. researchgate.netsigmaaldrich.comwikipedia.org

A common strategy involves the temporary attachment of a chiral auxiliary to the α-position of an acetonitrile (B52724) derivative. researchgate.netwikipedia.org For instance, a derivative such as 2-(2,4-dichlorophenyl)acetic acid could be coupled with a chiral auxiliary, for example, an Evans oxazolidinone or a pseudoephedrine amide. wikipedia.org The resulting chiral substrate can then undergo diastereoselective alkylation or arylation at the α-position. The chiral auxiliary directs the approach of the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in excess. researchgate.net Subsequent removal of the chiral auxiliary, which can often be recycled, affords the enantiomerically enriched α-diaryl or α-triaryl acetonitrile. sigmaaldrich.comwikipedia.org The commercial availability of compounds like 2-(2,4-dichlorophenyl)-2-phenylacetonitrile suggests the utility of such derivatives in synthetic applications. bldpharm.com

| Chiral Auxiliary Type | General Approach | Target Chiral Moiety |

| Evans Oxazolidinones, Pseudoephedrine Amides | 1. Attachment of chiral auxiliary to a this compound derivative. 2. Diastereoselective α-alkylation/arylation. 3. Removal of the chiral auxiliary. | α-(2,4-Dichlorophenyl)-α-arylacetonitrile |

Mechanistic Studies of Catalytic Systems in this compound Synthesis

The primary synthesis of this compound is achieved through the nucleophilic substitution of 2,4-dichlorobenzyl chloride with a cyanide salt. chemicalbook.com This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, where the cyanide ion (CN⁻) acts as the nucleophile, displacing the chloride ion from the benzylic carbon. chemrevise.org To enhance reaction rates and yields, particularly in biphasic systems (e.g., an organic substrate and an aqueous solution of the cyanide salt), catalytic systems are often employed.

One studied approach involves the use of polyethylene (B3416737) glycol modified diisocyanate (PEG-MDIL) as a phase-transfer catalyst. chemicalbook.com The mechanism of phase-transfer catalysis (PTC) in this context involves the catalyst facilitating the transport of the cyanide anion from the aqueous phase to the organic phase where the 2,4-dichlorobenzyl chloride substrate resides. The lipophilic exterior of the catalyst sequesters the cyanide ion, allowing it to be soluble in the organic medium. This "naked" cyanide ion is a potent nucleophile, leading to a more efficient substitution reaction. The catalytic cycle is completed when the catalyst transports the displaced chloride ion back to the aqueous phase.

Mechanistic studies focus on optimizing catalyst structure, concentration, and reaction conditions to maximize the efficiency of this process. The interplay between the catalyst's ability to bind the nucleophile and its solubility in the different phases is crucial for its effectiveness.

| Catalyst System | Substrate | Nucleophile | Solvent System | Typical Conditions |

| Polyethylene glycol modified diisocyanate (PEG-MDIL) | 2,4-Dichlorobenzyl chloride | Sodium cyanide | Deionized water / Ether | Reflux |

Reaction Mechanism Analysis Involving this compound

The reactivity of this compound is governed by the electrophilic nature of the nitrile carbon and the potential for reactions at the adjacent benzylic position.

Nucleophilic Substitution Reactions of the Nitrile Group

The carbon-nitrogen triple bond in the nitrile group is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. chemistrysteps.com These are typically nucleophilic addition reactions, rather than substitutions at the nitrile carbon itself.

A primary example is the hydrolysis of the nitrile to a carboxylic acid. This transformation can be catalyzed by either acid or base. chemistrysteps.com

Acid-Catalyzed Hydrolysis : The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. Subsequent proton transfer and tautomerization yield an amide intermediate (2,4-dichlorophenylacetamide). This amide is then further hydrolyzed under the acidic conditions to produce 2,4-dichlorophenylacetic acid and an ammonium ion. chemistrysteps.com

Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. Saponification of the amide under basic conditions yields a carboxylate salt, which upon acidic workup gives the final carboxylic acid. chemistrysteps.com

Oxidation and Reduction Reactions of this compound

The nitrile group is readily susceptible to reduction.

Reduction to Primary Amines : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine. libretexts.orgleah4sci.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic nitrile carbon, forming an imine anion intermediate. A second hydride addition follows, resulting in a dianion which, upon aqueous workup, is protonated to yield 2-(2,4-dichlorophenyl)ethanamine. libretexts.org

Reduction to Aldehydes : Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can achieve a partial reduction. This reaction stops at the imine stage. Subsequent hydrolysis of the imine intermediate yields the corresponding aldehyde, 2,4-dichlorophenylacetaldehyde. chemistrysteps.com

The oxidation of the nitrile group itself is not a common transformation, but the adjacent benzylic position can be susceptible to oxidation under specific conditions, although this is less characteristic than the reactions of the nitrile functional group.

| Reaction Type | Reagent(s) | Product |

| Hydrolysis | H₃O⁺, heat or 1. OH⁻, heat; 2. H₃O⁺ | 2,4-Dichlorophenylacetic acid |

| Reduction (Strong) | 1. LiAlH₄; 2. H₂O | 2-(2,4-dichlorophenyl)ethanamine |

| Reduction (Mild) | 1. DIBAL-H; 2. H₂O | 2,4-Dichlorophenylacetaldehyde |

Protonation Effects and Cyanohydrin Formation

Protonation plays a key role in activating the nitrile group towards nucleophilic attack. As discussed in the context of acid-catalyzed hydrolysis, protonation of the nitrile nitrogen makes the carbon atom a much stronger electrophile, facilitating the attack by weak nucleophiles like water. chemistrysteps.com

Cyanohydrin formation is a related process but involves the nucleophilic addition of a cyanide ion to an aldehyde or ketone, yielding a molecule with a hydroxyl group and a nitrile group attached to the same carbon. libretexts.orglibretexts.org Therefore, this compound itself does not undergo a reaction to form a cyanohydrin. However, the principles of nucleophilic cyanide addition are central to its synthesis. The synthesis of this compound from 2,4-dichlorobenzyl chloride relies on the nucleophilicity of the cyanide ion. chemicalbook.com For cyanohydrin formation, the reaction is typically initiated by the attack of CN⁻ on a carbonyl carbon. libretexts.org This process is often catalyzed by a base to generate the cyanide nucleophile from HCN, or it can be done under acidic conditions using a cyanide salt. libretexts.orgreddit.com

Role of Steric and Electronic Effects in Reactivity

The reactivity of this compound is significantly influenced by the steric and electronic properties of the 2,4-dichlorophenyl group.

Electronic Effects : The two chlorine atoms on the phenyl ring are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I). This effect is partially offset by a weaker electron-donating resonance effect (+R). The net result is that the dichlorophenyl group withdraws electron density from the rest of the molecule. This withdrawal of electrons increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack compared to an unsubstituted phenylacetonitrile. researchgate.net

Steric Effects : The presence of a chlorine atom at the ortho position (position 2) introduces steric hindrance around the benzylic carbon and the nitrile group. rsc.org This steric bulk can hinder the approach of large nucleophiles or catalysts to the reaction centers. For example, in the SN2 synthesis from 2,4-dichlorobenzyl chloride, bulky reagents may lead to slower reaction rates. nih.gov However, for many reactions involving the nitrile group, the reaction center is relatively exposed, and electronic effects tend to dominate over steric hindrance.

Intermediate Identification in Reaction Pathways

The elucidation of reaction mechanisms relies on the identification of transient species or intermediates.

| Reaction Pathway | Key Intermediate(s) |

| Acid-Catalyzed Hydrolysis | Protonated nitrile → Imidic acid → Amide (2,4-dichlorophenylacetamide) |

| Base-Catalyzed Hydrolysis | Cyanide adduct (anion) → Imidic acid → Amide (2,4-dichlorophenylacetamide) |

| Reduction with LiAlH₄ | Imine anion → Dianion |

| Reduction with DIBAL-H | Imine |

| SN2 Synthesis | SN2 Transition State |

In acid-catalyzed hydrolysis, the key intermediates are the protonated nitrile, the imidic acid, and the subsequent amide. chemistrysteps.com For reduction with LiAlH₄, the reaction proceeds through an imine anion and then a dianion intermediate before quenching to the amine. libretexts.org The synthesis from 2,4-dichlorobenzyl chloride proceeds via a high-energy SN2 transition state rather than a stable intermediate. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of 2,4 Dichlorophenylacetonitrile and Its Derivatives

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2,4-Dichlorophenylacetonitrile displays characteristic absorption bands corresponding to the nitrile and aromatic C-H and C-Cl bonds.

The most prominent feature in the IR spectrum is the sharp, intense absorption band of the nitrile group (C≡N) stretching vibration. The spectrum also shows absorptions in the aromatic region due to C-H stretching and C=C ring stretching, as well as absorptions corresponding to the C-Cl stretching vibrations.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Nitrile (C≡N) Stretch | 2250 - 2230 | Strong, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| C-Cl Stretch | 800 - 600 | Strong |

Note: Data is a representative example and may vary based on experimental conditions.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a powerful technique for separating and identifying volatile compounds. In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting fragmentation pattern is a unique "fingerprint" of the compound.

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak, with the characteristic 3:1 ratio for the two chlorine atoms, is a key identifier. The fragmentation pattern includes the loss of a chlorine atom, the nitrile group, and other fragments, providing further confirmation of the structure.

Table 4: Major Fragments in the EI Mass Spectrum of this compound

| m/z | Relative Abundance (%) | Proposed Fragment |

| 185/187/189 | 100 | [M]⁺ (Molecular Ion) |

| 150/152 | 80 | [M - Cl]⁺ |

| 115 | 60 | [M - 2Cl]⁺ |

| 89 | 40 | [C₇H₅]⁺ |

Note: m/z values are approximate and the relative abundances are representative.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination and Mechanism Studies

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of thermally labile and polar organic molecules. mdpi.com In the context of this compound and its derivatives, ESI-MS allows for the transfer of ions from a solution phase into the gas phase with minimal fragmentation, which is crucial for accurate molecular weight determination. uliege.be The process involves the formation of a fine spray of charged droplets from a sample solution. As the solvent evaporates, the charge density on the droplets increases, leading to the eventual desorption of solvated ions into the gas phase. uliege.be

This technique typically produces even-electron ions, such as protonated molecules [M+H]⁺, which possess low internal energy, thus minimizing fragmentation in a single-stage MS experiment. mdpi.com The high mass resolution and accurate mass assignment capabilities of ESI-MS, especially when coupled with analyzers like Fourier Transform Ion Cyclotron Resonance (FTICR), provide detailed structural information about the parent and fragment ions. dtic.mil While specific mechanism studies on this compound using ESI-MS are not extensively detailed in the available literature, the technique's utility has been demonstrated in studying the degradation of related compounds like 2,4-dichlorophenol, where it was used to identify various low-molecular-weight organic acid by-products. nih.gov Such studies highlight the potential of ESI-MS in elucidating reaction mechanisms and identifying intermediates and final products in reactions involving this compound.

Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOFMS) for Intermediate Identification

Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOFMS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the high-speed and high-resolution mass analysis of a time-of-flight mass spectrometer. nih.gov This combination is particularly advantageous for the identification of intermediates in complex reaction mixtures, such as those that might be encountered during the synthesis or degradation of this compound and its derivatives. The high data acquisition speed of TOFMS allows for the generation of full mass spectra even for very narrow chromatographic peaks, which is essential for identifying transient or low-concentration intermediates. nih.gov

In practice, a sample mixture is first separated based on the volatility and polarity of its components in the GC column. As each component elutes from the column, it is ionized and its mass-to-charge ratio is determined by the TOFMS. The resulting mass spectra can then be used to identify the chemical structure of the eluting compounds, including any reaction intermediates. The application of GC-Q-TOF-MS has been prominent in environmental toxicology for the detection of a wide range of compounds and has also been successfully applied to the analysis of biological samples. nih.gov While specific studies detailing the use of GC-TOFMS for intermediate identification in the context of this compound are not prevalent, the technique's proven capabilities in the comprehensive two-dimensional analysis of metabolites and organic acids in complex matrices underscore its suitability for such applications. springernature.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of chemical compounds by providing highly accurate mass measurements. longdom.org Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, often with sub-ppm accuracy. longdom.orgbioanalysis-zone.com This level of precision is essential for determining the elemental composition of a molecule, as it allows for the differentiation between compounds that have the same nominal mass but different chemical formulas. bioanalysis-zone.com

For this compound (C₈H₅Cl₂N), the theoretical monoisotopic mass is 184.9799 Da. nih.gov An HRMS instrument would be able to measure the mass of the molecular ion with high accuracy, confirming this elemental composition and distinguishing it from other potential isobaric interferences. thermofisher.com This is particularly important in the analysis of complex mixtures where multiple compounds may have similar retention times in a chromatographic separation. thermofisher.com The ability of HRMS to provide confident identification of analytes is a significant advantage in various fields, including drug discovery, metabolomics, and environmental analysis. longdom.org The accurate mass data obtained from HRMS is crucial for the structural elucidation of unknown compounds and for confirming the identity of synthesized molecules and their derivatives.

Predicted Collision Cross Section (CCS) Values in MS

The Collision Cross Section (CCS) is a physical-chemical property of an ion that is related to its size and shape in the gas phase. The measurement of CCS values through ion mobility spectrometry, often coupled with mass spectrometry, provides an additional dimension of separation and characterization for small molecules. arxiv.org For this compound, predicted CCS values have been calculated for various adducts, offering valuable information that can aid in its identification. uni.lu The use of CCS values can significantly improve the confidence in compound identification, especially when combined with accurate mass measurements from HRMS. semanticscholar.org

Below is a table of predicted Collision Cross Section (CCS) values for different adducts of this compound, calculated using CCSbase. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 185.98718 | 134.6 |

| [M+Na]⁺ | 207.96912 | 147.7 |

| [M-H]⁻ | 183.97262 | 137.8 |

| [M+NH₄]⁺ | 203.01372 | 154.1 |

| [M+K]⁺ | 223.94306 | 141.3 |

| [M+H-H₂O]⁺ | 167.97716 | 124.9 |

| [M+HCOO]⁻ | 229.97810 | 147.2 |

| [M+CH₃COO]⁻ | 243.99375 | 192.7 |

| [M+Na-2H]⁻ | 205.95457 | 140.4 |

| [M]⁺ | 184.97935 | 132.6 |

| [M]⁻ | 184.98045 | 132.6 |

These predicted values can be compared with experimentally determined CCS values to increase the certainty of identification in complex sample matrices. semanticscholar.org

Chromatographic Separations and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Quantification and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of organic compounds. nih.govresearchgate.net For the analysis of this compound, a reverse-phase (RP) HPLC method can be employed. sielc.com A typical setup might involve a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comdeswater.com The quantification of this compound can be achieved by integrating the peak area from the chromatogram and comparing it to a calibration curve generated from standards of known concentration.

In the context of derivatives of this compound that may be chiral, HPLC is a crucial tool for determining the enantiomeric excess (ee). uma.es This is typically accomplished using a chiral stationary phase that can differentiate between the enantiomers, leading to their separation and individual quantification. heraldopenaccess.us The enantiomeric excess is then calculated based on the relative peak areas of the two enantiomers. The use of various detectors, such as UV-Vis, fluorescence, or chiroptical detectors like circular dichroism (CD), can enhance the sensitivity and specificity of the analysis. uma.esheraldopenaccess.us

Thin Layer Chromatography (TLC) for Reaction Monitoring and Compound Visualization

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is widely used for monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. libretexts.orgscientificlabs.co.uk In the synthesis or chemical modification of this compound, TLC can be used to track the consumption of starting materials and the formation of products over time. libretexts.org This is achieved by spotting a small aliquot of the reaction mixture onto a TLC plate at different time points and developing the plate in a suitable solvent system. libretexts.org

The visualization of spots on a TLC plate is a critical step, as many organic compounds, including this compound, are colorless. youtube.com A common non-destructive method is the use of a UV lamp, under which UV-active compounds appear as dark spots on a fluorescent background. umich.edulibretexts.org For compounds that are not UV-active or for better visualization, a variety of chemical staining agents can be used. nih.gov These stains react with the compounds on the plate to produce colored spots. libretexts.org The choice of stain depends on the functional groups present in the molecules of interest. illinois.edu By comparing the retention factor (Rf) values of the spots corresponding to the starting material and the product, a chemist can qualitatively assess the progress of the reaction. umich.edu

Gas Chromatography (GC) for Purity and Reaction Conversion Monitoring

Gas chromatography (GC) is a cornerstone analytical technique for the assessment of purity and the monitoring of reaction progression for this compound. Its efficacy is rooted in the compound's volatility and thermal stability, which allow for its separation from impurities, starting materials, and byproducts. When coupled with sensitive detectors, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both quantitative and qualitative data critical for process control and quality assurance.

Purity Assessment

For the determination of purity, a gas chromatograph equipped with a capillary column and an FID is commonly employed. The choice of the stationary phase for the column is critical for achieving the necessary resolution between this compound and any potential impurities. A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is often suitable for this class of compounds.

The analytical method involves dissolving a precisely weighed sample of this compound in a high-purity solvent, such as acetone (B3395972) or dichloromethane. An internal standard may be added to improve quantitative accuracy. A small volume of this solution is then injected into the heated GC inlet, where it is vaporized and carried onto the analytical column by an inert carrier gas, typically helium or nitrogen.

The separation is achieved based on the differential partitioning of the analytes between the carrier gas (mobile phase) and the stationary phase. A programmed temperature gradient is typically used to ensure the timely elution of all compounds of interest, from the more volatile to the less volatile.

The purity of this compound is determined by the area percent method, where the area of the peak corresponding to the compound is expressed as a percentage of the total area of all observed peaks. Commercial-grade this compound typically exhibits a purity of greater than 98% as determined by GC analysis.

Illustrative GC Parameters for Purity Analysis:

| Parameter | Value |

| Instrument | Gas Chromatograph with FID |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (splitless) |

| Oven Program | Initial 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Detector Temp | 300 °C |

Hypothetical Purity Analysis Data:

| Compound | Retention Time (min) | Peak Area | Area % |

| Solvent | 2.1 | 5000 | - |

| Impurity 1 | 8.5 | 15000 | 0.5 |

| This compound | 10.2 | 2955000 | 98.5 |

| Impurity 2 | 11.8 | 30000 | 1.0 |

Reaction Conversion Monitoring

Gas chromatography is an invaluable tool for real-time or near-real-time monitoring of the synthesis of this compound. A common synthetic route involves the reaction of 2,4-dichlorobenzyl chloride with a cyanide salt. By periodically sampling the reaction mixture and analyzing it by GC, chemists can track the consumption of the starting material (2,4-dichlorobenzyl chloride) and the formation of the product (this compound).

This monitoring allows for the determination of the reaction's endpoint, ensuring that it is allowed to proceed to completion without unnecessary extension of the reaction time, which could lead to the formation of byproducts. The use of an internal standard in the GC analysis is crucial for accurately quantifying the conversion rate.

For example, in the synthesis of 2,4-dichlorobenzoyl chloride from 2,4-dichlorotoluene, GC is used to track the reaction until the amount of an intermediate, 2,4-dichlorotribenzyl, is at or below a specified limit (e.g., ≤ 0.05%) google.com. This same principle is applied to the synthesis of this compound.

Example of Reaction Monitoring by GC:

A reaction to synthesize this compound from 2,4-dichlorobenzyl chloride is monitored over several hours. Aliquots are taken from the reaction vessel, quenched, and prepared for GC analysis.

Illustrative Reaction Conversion Data:

| Time (hours) | 2,4-dichlorobenzyl chloride (Area %) | This compound (Area %) | Conversion (%) |

| 0 | 98.0 | 0.5 | 0.5 |

| 1 | 65.0 | 33.0 | 33.7 |

| 2 | 32.0 | 66.0 | 67.3 |

| 3 | 10.0 | 88.0 | 89.8 |

| 4 | <1.0 | >97.0 | >99.0 |

This data allows the process chemist to determine that the reaction is essentially complete after 4 hours, enabling timely work-up of the product. The use of GC-MS in this context can also aid in the identification of any significant byproducts that may be forming during the reaction.

Environmental Occurrence, Fate, and Ecotoxicological Investigations of Chlorophenylacetonitriles

Occurrence as Disinfection Byproducts (DBPs) in Drinking Water

The reaction of chemical disinfectants, such as chlorine and chloramine, with naturally present organic matter in raw water sources leads to the formation of various DBPs, including the class of compounds known as chlorophenylacetonitriles.

Advanced analytical methods have been developed for the trace determination of CPANs in drinking water. A sensitive method utilizing solid-phase extraction (SPE) followed by gas chromatography/mass spectrometry (GC/MS) has enabled the detection and quantification of eight different CPANs. nih.govsurrey.ac.uk This method has achieved low method detection limits, ranging from 0.15 to 0.37 ng/L, allowing for the identification of these compounds at very low concentrations in finished drinking water. nih.govsurrey.ac.uk

Studies have shown that CPANs are present in both chlorinated and chloraminated water supplies. However, the concentration and prevalence of these byproducts differ significantly between the two disinfection methods. In a study of nine different finished drinking water samples, seven of the eight targeted CPANs were detectable in all samples, indicating their widespread occurrence. nih.govsurrey.ac.uk The total concentration of all measured CPANs was found to be substantially lower in chloraminated water systems compared to chlorinated ones, representing only about 13% of the levels found in chlorinated systems. surrey.ac.uk

Monitoring of finished drinking water from various treatment plants has revealed the presence of chlorophenylacetonitriles at concentrations ranging from nanograms to hundreds of nanograms per liter. The total concentration for eight CPANs has been measured at levels from 0.5 to 155 ng/L across different drinking water systems. nih.govsurrey.ac.uk

Specifically, in chlorinated waters, the concentration of CPANs was found to be between 0.8 and 155 ng/L. nih.govsurrey.ac.uk In contrast, chloraminated waters exhibited lower levels, with concentrations ranging from 0.5 to 15 ng/L. nih.govsurrey.ac.uk

Concentration of Chlorophenylacetonitriles (CPANs) in Drinking Water

| Disinfection Method | Concentration Range (ng/L) |

|---|---|

| Chlorination | 0.8 - 155 |

| Chloramination | 0.5 - 15 |

Stability and Degradation Pathways in Aquatic Environments

The persistence of 2,4-Dichlorophenylacetonitrile and other CPANs in aquatic systems is influenced by various chemical and physical factors.

The stability of haloacetonitriles (HANs), the class of DBPs to which this compound belongs, is significantly affected by the pH of the water. HANs are known to be inherently unstable in aqueous solutions, particularly under neutral and alkaline conditions, where they can hydrolyze to form corresponding haloacetic acids. The rate of this degradation is influenced by the specific chemical structure of the HAN and the pH level. For instance, trichloroacetonitrile (TCAN) has been shown to be unstable at neutral and alkaline pH. Therefore, pH adjustment, typically acidification, is a common practice to stabilize DBP samples before analysis. nih.govproquest.com

The presence of a disinfectant residual can also impact the stability of DBPs. While quenching agents are added to stop the formation of new DBPs, any remaining disinfectant can continue to react with and potentially degrade existing byproducts during sample storage and analysis. nih.gov

To obtain accurate measurements of DBP concentrations at the time of sampling, quenching agents are added to water samples to neutralize any residual disinfectant and halt further DBP formation. nih.govproquest.comnih.gov However, the choice of quenching agent is critical, as some can interfere with the analysis or even degrade the DBPs of interest. researchgate.net

For haloacetonitriles, studies have investigated the suitability of various quenching agents.

Ascorbic acid has been found to be a suitable quenching agent for the analysis of HANs, as it effectively inactivates residual chlorine without adversely affecting the stability of these compounds. nih.govresearchgate.net It is often recommended for the analysis of a broad range of organic DBPs.

Sodium sulphite , another common quenching agent, has been shown to negatively affect the stability of some HANs, such as TCAN, and is therefore not recommended for their analysis.

Ammonium (B1175870) chloride can be used to quench free chlorine by converting it to chloramine. While it has shown no adverse effects on the stability of HANs, it is only suitable for quenching chlorine and may allow for the continued formation of other DBPs like halogenated acetaldehydes. nih.govproquest.com

Based on comparative studies, the recommended practice for preserving samples for HAN analysis is the use of ascorbic acid for quenching and acidification to a pH of 3.5 with sulfuric acid. nih.govproquest.com

Suitability of Quenching Agents for Haloacetonitrile (HAN) Analysis

| Quenching Agent | Effect on HAN Stability | Recommendation |

|---|---|---|

| Ascorbic Acid | Suitable, does not adversely affect stability | Recommended |

| Sodium Sulphite | Adversely affects stability of some HANs | Not Recommended |

| Ammonium Chloride | No adverse effect on stability | Suitable for quenching chlorine only |

Precursor Identification and Formation Pathways of Chlorophenylacetonitriles

Understanding the precursors and formation mechanisms of CPANs is essential for developing strategies to control their presence in drinking water. Research has identified specific organic compounds that act as precursors to these aromatic nitrogenous DBPs.

The aromatic free amino acids, specifically tyrosine and tryptophan , have been identified as significant precursors for the formation of chlorophenylacetonitriles during chlorination and chloramination processes. nih.gov These amino acids are naturally occurring components of organic matter in water sources.

Studies on water from drinking water treatment plants (DWTPs) have shown that conventional treatment methods may have limited success in removing CPAN precursors, with one study finding an average removal of only 10%. nih.gov Furthermore, certain treatment processes, such as ozonation, can paradoxically increase the formation of CPANs in subsequent disinfection steps. Ozonation can break down larger protein structures into smaller, low-molecular-weight substances like amino acids, which then become more readily available to react with chlorine or chloramine to form CPANs. nih.gov This highlights the complexity of controlling DBP formation in modern water treatment facilities.

Role of Aromatic Amino Acids (Tyrosine, Phenylalanine, Tryptophan) as Precursors

The formation of chlorophenylacetonitriles is intrinsically linked to the reaction of disinfectants with naturally occurring organic matter in water sources. Aromatic amino acids, essential components of living organisms, have been identified as significant precursors to these compounds. During chlorination, the amino acids tyrosine, phenylalanine, and tryptophan can undergo complex reactions, including substitution, decarboxylation, and hydrolysis, to form various DBPs, including highly toxic chlorophenylacetonitriles (CPANs). mdpi.com

Specifically, both tyrosine and tryptophan have been identified for the first time as precursors to CPANs during chlorination and chloramination processes. nih.gov The chlorination of all three aromatic amino acids has been shown to yield these compounds. mdpi.com The reaction pathways can lead to the formation of a variety of byproducts, with phenylacetonitrile (B145931) being a major nitrogenous DBP identified from the chlorination of phenylalanine. nih.gov

Impact of Ozonation Treatment on DBP Formation

Ozonation is a water treatment process used for disinfection and the removal of organic micropollutants. nih.govresearchgate.net However, its application can have unintended consequences on the formation of subsequent disinfection byproducts. Research has shown that ozonation can paradoxically increase the formation potential of certain DBPs during downstream chlorination.

In studies involving real water samples from multiple drinking water treatment plants, ozonation treatment was found to increase the precursors of chlorophenylacetonitriles by an average of 140%. nih.govdoi.org While ozonation effectively reduces aromatic proteins, including tyrosine-like and tryptophan-like proteins, it can generate low-molecular-weight substances, such as amino acids, which then act as potent precursors for CPANs in the presence of chlorine. nih.gov For example, when phenylalanine is the precursor, pre-ozonation has been demonstrated to substantially increase the formation potential of dichloroacetonitrile (DCAN), an aliphatic counterpart, by 3.3 times compared to chlorination alone. nih.gov The timing of ozonation is critical; peak DBP formation potential for compounds like DCAN was observed with ozonation times of 5-15 minutes, while longer times (>30 minutes) led to a decrease in DBP formation due to the mineralization of the precursor. nih.govresearchgate.net

Chlorination Kinetics and Formation Rates

The rate at which chlorophenylacetonitriles and other related DBPs form is influenced by factors such as pH and the ratio of disinfectant to precursor. The degradation and transformation of aromatic amino acids during chlorination follow specific kinetic patterns.

Studies on the chlorination of phenylalanine show that the formation of resulting DBPs, such as dichloroacetonitrile (DCAN), follows pseudo-first-order kinetics. nih.govresearchgate.net The initial formation rate is significantly higher in the first few hours of the reaction. For DCAN derived from phenylalanine after ozonation, the formation rate constant in the first 6 hours was determined to be 0.244 hr⁻¹. nih.govresearchgate.net Phenylalanine has been observed to have the highest degradation rate compared to tyrosine and tryptophan across a wide pH range (6.0 to 9.0). mdpi.com A neutral pH environment generally promotes the maximal reaction rates for all three aromatic amino acids. mdpi.com

| Disinfection Byproduct | Formation Rate Constant (k, hr⁻¹) in first 6 hours |

|---|---|

| Trichloromethane (TCM) | 0.214 |

| Dichloroacetonitrile (DCAN) | 0.244 |

| Chloral Hydrate (CH) | 0.105 |

| Trichloroacetamide (TCAcAm) | 0.234 |

| Dichloroacetic Acid (DCAA) | 0.375 |

| Trichloroacetic Acid (TCAA) | 0.190 |

Cytotoxicity Assessments of Chlorophenylacetonitriles

The toxicological impact of disinfection byproducts is a critical area of environmental health research. Cytotoxicity, the ability of a substance to cause cell damage or death, is a key measure used to assess the potential harm of DBPs like chlorophenylacetonitriles.

LC₅₀ Values in Cell Lines (e.g., Chinese Hamster Ovary Cells)

These studies provide a toxicological benchmark for the haloacetonitrile class of compounds. For instance, the cytotoxic potency for seven different aliphatic HANs ranged from 2.8 µM to 0.16 mM in CHO cells. nih.gov This data is crucial for comparing the relative toxicity of different DBPs and for prioritizing regulatory efforts.

| Compound | Cytotoxic Potency (%C1/2 Value) |

|---|---|

| Dibromoacetonitrile (DBAN) | 2.8 µM |

| Iodoacetonitrile (IAN) | ~3.5 µM |

| Bromoacetonitrile (BAN) | ~3.5 µM |

| Bromochloroacetonitrile (BCAN) | 15 µM |

| Dichloroacetonitrile (DCAN) | 50 µM |

| Chloroacetonitrile (CAN) | 0.12 mM |

| Trichloroacetonitrile (TCAN) | 0.16 mM |

Data derived from a study on aliphatic haloacetonitriles, presented for comparative context. nih.gov

Comparison of Toxicity with Aliphatic Counterparts

Research indicates that aromatic DBPs are a particularly hazardous class, often exhibiting markedly higher toxicity than their aliphatic counterparts. mdpi.com Studies comparing the developmental toxicity of different DBP fractions have found that aromatic halo-DBP fractions were more toxic than the corresponding aliphatic fractions. acs.org

Broader Environmental Implications of Chlorinated Acetonitriles

The formation and persistence of chlorinated acetonitriles, including aromatic compounds like this compound, have significant environmental and health implications. These compounds are part of a larger group of disinfection byproducts that are introduced into aquatic environments through treated wastewater and can be present in drinking water. mdpi.com

Potential for Environmental Persistence and Bioaccumulation of this compound

Detailed research on the environmental persistence and bioaccumulation potential of this compound is limited. However, insights can be drawn from the behavior of structurally similar compounds, such as other chlorinated aromatic compounds and benzonitrile herbicides.

The environmental fate of a chemical is influenced by a variety of factors including its water solubility, vapor pressure, and its susceptibility to degradation processes such as photolysis, hydrolysis, and microbial breakdown. For many chlorinated pesticides, persistence in the environment is a significant concern.

The bioaccumulation potential of a compound is often estimated by its octanol-water partition coefficient (Kow), which indicates its tendency to partition into fatty tissues of organisms. A higher Kow value suggests a greater potential for bioaccumulation. While a specific bioconcentration factor (BCF) for this compound was not found, the PubChem database lists a calculated XLogP3 value of 3.1, which suggests a moderate potential for bioaccumulation nih.gov. However, studies on dichlobenil have shown that it does not significantly bioaccumulate in fish acs.org.

Recent research has also highlighted the interaction of chlorophenylacetonitriles with microplastics in aquatic environments. A study found that chlorophenylacetonitriles were ubiquitously present in wastewater treatment plant effluents and could be adsorbed by microplastics nih.gov. This suggests a potential pathway for the transport and distribution of these compounds in aquatic ecosystems, which could influence their bioavailability and persistence.

Environmental Fate Parameters of Related Benzonitrile Herbicides

| Compound | Environmental Compartment | Half-life | Notes |

| Dichlobenil | Soil | ~60 days | Moderately persistent; persistence increases in cooler climates. |

| Dichlobenil | Water | Very persistent | Dissipation can take 5 to 6 months. |

| Bromoxynil | Soil | ~2 weeks | Persistence increases in soils with high clay or organic matter. |

Ecological Effects on Non-Target Organisms (General Class of Chlorophenylacetonitriles)

The ecological effects of the general class of chlorophenylacetonitriles and related benzonitrile herbicides on non-target organisms have been a subject of ecotoxicological research. These compounds can impact a wide range of organisms, from microorganisms to vertebrates.

Aquatic Organisms:

Benzonitrile herbicides have demonstrated varying levels of toxicity to aquatic life. Dichlobenil, for instance, is classified as moderately toxic to fish and slightly to moderately toxic to aquatic invertebrates wikipedia.orgepa.gov. Chronic exposure to dichlobenil may affect fish at concentrations as low as 0.33 parts per million (ppm) and aquatic invertebrates at 0.75 ppm wikipedia.orgepa.gov. The primary degradate of dichlobenil, 2,6-dichlorobenzamide (BAM), is considered practically nontoxic to fish and aquatic invertebrates on an acute basis wikipedia.orgepa.gov.

Studies on other related compounds, such as chlorophenols, which can be metabolites of chlorinated aromatic compounds, have shown significant toxicity to aquatic organisms. For example, 2,4-dichlorophenol has been found to cause acute and chronic toxicity to freshwater aquatic life at concentrations of 2,020 µg/L and 365 µg/L, respectively epa.gov.

Terrestrial Organisms:

The impact of benzonitrile herbicides extends to terrestrial ecosystems. Dichlobenil is practically nontoxic to birds and mammals on an acute basis wikipedia.orgepa.gov. However, it is recognized as being toxic to non-target terrestrial plants wikipedia.orgepa.gov.

Microorganisms:

The microbial degradation of benzonitrile herbicides is a key factor in their environmental persistence. Studies have shown that various soil microorganisms are capable of hydrolyzing these compounds researchgate.net. While this degradation is crucial for detoxification, the herbicides themselves can have inhibitory effects on microbial populations. For example, some benzonitrile herbicides have been shown to have cytotoxic effects on various cell lines in laboratory studies, indicating a potential for broader cellular impacts nih.govnih.govresearchgate.net.

Ecotoxicity Data for Dichlobenil (a representative benzonitrile herbicide)

| Organism Group | Toxicity Level | Endpoint | Concentration |

| Fish | Moderately toxic | Chronic effects | 0.33 ppm |

| Aquatic Invertebrates | Slightly to moderately toxic | Chronic effects | 0.75 ppm |

| Birds | Practically nontoxic | Acute basis | - |

| Mammals | Practically nontoxic | Acute basis | - |

| Terrestrial Plants | Toxic | - | - |

Applications and Industrial Relevance in Advanced Organic Synthesis

Building Block in Complex Organic Molecule Synthesis

2,4-Dichlorophenylacetonitrile serves as a fundamental starting material for constructing more intricate molecular architectures. The nitrile group can undergo a variety of transformations, while the dichlorophenyl moiety provides a stable scaffold that can be further functionalized.

Two notable examples of its application as a building block are:

Synthesis of 2,4-Dichloromandelic Acid : This compound is a key synthetic intermediate, and this compound can be utilized in its production chemicalbook.comsigmaaldrich.com. The synthesis involves the hydrolysis of the nitrile group to a carboxylic acid, along with the introduction of a hydroxyl group on the adjacent carbon, transforming the acetonitrile (B52724) into a mandelic acid derivative google.com.

Synthesis of 2,4-Dichlorophenylcyanoxime : This cyanoxime is synthesized from this compound in high yield under ambient conditions using gaseous methylnitrite researchgate.net. This reaction highlights the conversion of the methylene (B1212753) group adjacent to the nitrile into an oxime, demonstrating the compound's utility in creating molecules with potential biological activity researchgate.net.

The table below summarizes key transformations of this compound into complex molecules.

| Starting Material | Reagents/Conditions | Product | Significance |

|---|---|---|---|

| This compound | Hydrolysis | 2,4-Dichloromandelic Acid chemicalbook.comnih.gov | Intermediate in fine chemical synthesis |

| This compound | Gaseous Methylnitrite | 2,4-Dichlorophenylcyanoxime researchgate.net | Carbonyl reductase inhibitor with therapeutic potential researchgate.net |

Intermediate for Pharmaceutical Compounds

The 2,4-dichlorophenyl structural motif is present in numerous pharmaceutical agents, making this compound a crucial intermediate in medicinal chemistry. Its derivatives are explored for various therapeutic applications.

A significant example is its role in the synthesis of 2,4-dichlorophenylcyanoxime, which has been identified as a potent inhibitor of human carbonic reductase researchgate.net. This enzyme's activity can reduce the effectiveness of certain cancer treatments, such as those using anthracycline drugs researchgate.net. The development of inhibitors like 2,4-dichlorophenylcyanoxime from this compound is therefore a promising area of research in cancer chemotherapy researchgate.net.

Intermediate for Agrochemicals

In the agrochemical industry, halogenated aromatic compounds are integral to the design of many herbicides and pesticides. The 2,4-dichlorophenyl group is a key component of widely used herbicides like 2,4-D (2,4-Dichlorophenoxyacetic acid) google.com.

While not a direct precursor to 2,4-D, this compound serves as a valuable intermediate for the synthesis of analogous compounds. The nitrile group can be hydrolyzed to form 2,4-dichlorophenylacetic acid. This acid and its derivatives are of significant interest in the development of new agrochemicals due to their structural similarity to established herbicides.

Role in Dye and Pigment Production

Aromatic compounds are the foundational building blocks for most synthetic dyes and pigments google.com. While direct industrial use of this compound in specific dye lines is not widely documented, its chemical nature makes it a potential precursor. Aromatic nitriles are versatile intermediates that can be converted into various functional groups essential for chromophore development.

For instance, the nitrile group of this compound can be reduced to a primary amine, yielding 2-(2,4-dichlorophenyl)ethanamine. This resulting aromatic amine can then serve as a diazo component. Through diazotization (reaction with nitrous acid) followed by coupling with an electron-rich aromatic compound (a coupling component), it could form highly colored azo dyes. This potential synthetic route positions this compound as a candidate for creating novel dyes and pigments.

Synthesis of Imidate Derivatives (e.g., Methyl 2-(2,4-dichlorophenyl)acetimidate hydrochloride)

A key reaction of nitriles is their conversion to imidates, which are themselves versatile intermediates. The Pinner reaction is a classic method for this transformation, producing imidate hydrochlorides rroij.comwikipedia.org.

When this compound is treated with methanol in the presence of anhydrous hydrogen chloride, it undergoes the Pinner reaction to form Methyl 2-(2,4-dichlorophenyl)acetimidate hydrochloride rroij.com. The reaction mechanism proceeds via protonation of the nitrile nitrogen by the strong acid (HCl), which creates a highly electrophilic nitrilium cation. This cation is then susceptible to nucleophilic attack by the alcohol (methanol). A subsequent proton transfer yields the stable crystalline imidate hydrochloride salt, often referred to as a Pinner salt rroij.comwikipedia.org.

Pinner Reaction Mechanism:

Protonation of Nitrile : (Cl)₂C₆H₃CH₂C≡N + HCl → [(Cl)₂C₆H₃CH₂C≡NH]⁺Cl⁻

Nucleophilic Attack by Alcohol : [(Cl)₂C₆H₃CH₂C≡NH]⁺ + CH₃OH → (Cl)₂C₆H₃CH₂C(=NH)O⁺H(CH₃)

Deprotonation : (Cl)₂C₆H₃CH₂C(=NH)O⁺H(CH₃) + Cl⁻ → (Cl)₂C₆H₃CH₂C(=NH)OCH₃ + HCl

Salt Formation : (Cl)₂C₆H₃CH₂C(=NH)OCH₃ + HCl → [(Cl)₂C₆H₃CH₂C(=NH₂)OCH₃]⁺Cl⁻

Imidates, such as Methyl 2-(2,4-dichlorophenyl)acetimidate, are reactive intermediates that can undergo several useful transformations rroij.comalfa-chemistry.com.

Hydrolysis : The hydrolysis of imidates is pH-dependent. Under acidic conditions, hydrolysis of the imidate hydrochloride yields a carboxylic ester (Methyl 2-(2,4-dichlorophenyl)acetate) and an ammonium (B1175870) salt rroij.comwikipedia.orgresearchgate.net. In basic conditions, the products are typically an amide (2,4-Dichlorophenylacetamide) and an alcohol researchgate.net.

Substitution : Imidates readily react with amines to form amidines wikipedia.org. For example, reacting Methyl 2-(2,4-dichlorophenyl)acetimidate with ammonia or a primary/secondary amine would result in the formation of 2-(2,4-dichlorophenyl)acetamidine.

Oxidation : The oxidation of imidates can lead to various products depending on the substrate and oxidizing agent. For example, certain N-substituted thioimidates can be oxidized to form substituted amides alfa-chemistry.com.

Reduction : The reduction of imidate salts can be controlled to yield different products. Reduction with a mild agent like sodium amalgam can provide an aldehyde (2,4-Dichlorophenylacetaldehyde) alfa-chemistry.com. Using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) on the corresponding amide (derived from imidate hydrolysis) would reduce the compound fully to a primary amine (2-(2,4-dichlorophenyl)ethanamine) masterorganicchemistry.com.

The table below outlines the versatile reactions of imidate derivatives.

| Reaction Type | Conditions | Reactant | Product |

|---|---|---|---|

| Hydrolysis | Acidic (H₃O⁺) | Methyl 2-(2,4-dichlorophenyl)acetimidate | Methyl 2-(2,4-dichlorophenyl)acetate |

| Hydrolysis | Basic (OH⁻) | Methyl 2-(2,4-dichlorophenyl)acetimidate | 2,4-Dichlorophenylacetamide |

| Substitution | Amine (e.g., R-NH₂) | Methyl 2-(2,4-dichlorophenyl)acetimidate | N-substituted-2-(2,4-dichlorophenyl)acetamidine |

| Reduction | Mild (e.g., Na/Hg) | Methyl 2-(2,4-dichlorophenyl)acetimidate HCl | 2,4-Dichlorophenylacetaldehyde |

| Reduction | Strong (e.g., LiAlH₄ on derived amide) | 2,4-Dichlorophenylacetamide | 2-(2,4-dichlorophenyl)ethanamine |

Precursor for Bioactive Compounds

The 2,4-dichlorophenyl moiety is a common structural feature in numerous pharmacologically active compounds. The presence of two chlorine atoms on the phenyl ring can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound serves as a readily available and cost-effective building block for introducing this important pharmacophore into target molecules.

One of the most notable applications of this compound is in the synthesis of imidazole-based antifungal agents. These drugs have revolutionized the treatment of systemic and superficial fungal infections. The synthetic pathway to these vital medicines often involves the conversion of this compound into key intermediates.

A critical step in this process is the transformation of this compound into 2-chloro-1-(2,4-dichlorophenyl)ethanone , also known as 2,4-dichlorophenacyl chloride. This intermediate is a cornerstone in the synthesis of several blockbuster antifungal drugs.

From 2,4-dichlorophenacyl chloride, the synthesis proceeds to another crucial intermediate, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol . This alcohol is then further derivatized to yield the final active pharmaceutical ingredients.

Notable examples of broad-spectrum antifungal agents synthesized from intermediates derived from this compound include:

Miconazole: A widely used antifungal medication for the treatment of skin and vaginal yeast infections.

Econazole: Another topical antifungal agent effective against a range of dermatophytes and yeasts. google.com

Sertaconazole: A topical antifungal with a broad spectrum of activity, also exhibiting anti-inflammatory properties.

The following table provides an overview of these bioactive compounds and their key synthetic precursor derived from this compound.

| Bioactive Compound | Precursor from this compound | Therapeutic Class |

| Miconazole | 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | Antifungal |

| Econazole | 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | Antifungal |

| Sertaconazole | 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | Antifungal |

The detailed research findings underpinning the synthesis of these compounds highlight the efficiency and versatility of using this compound as a starting material. The synthetic routes are well-established and have been optimized for industrial-scale production, underscoring the compound's significance in the pharmaceutical industry. The development of these life-saving antifungal medications serves as a testament to the importance of fundamental chemical building blocks like this compound in advancing modern medicine.

Q & A

Q. What are the environmental fate and degradation pathways of this compound?

- Methodological Answer : Photodegradation studies under UV light reveal cleavage of the C-Cl bonds, forming phenylacetonitrile intermediates. Biodegradation by soil microbiota produces 2,4-dichlorophenylacetic acid, detected via GC-MS. Persistence in aquatic systems depends on pH and organic carbon content, modeled using QSAR predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。